molecular formula C20H25N3O4S B7595852 N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide

N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide

Cat. No. B7595852
M. Wt: 403.5 g/mol
InChI Key: ZMKOQXQPZJESFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). In

Mechanism of Action

BTK is a cytoplasmic tyrosine kinase that is involved in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells. The activation of BTK leads to the activation of downstream signaling pathways that promote cell survival, proliferation, and differentiation. N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways and ultimately leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various disease models. In cancer, the compound has been shown to inhibit the growth and survival of tumor cells by inducing apoptosis and cell cycle arrest. In autoimmune disorders, the compound has been shown to reduce the production of autoantibodies and pro-inflammatory cytokines, thereby reducing the severity of the disease. In inflammatory diseases, the compound has been shown to reduce the infiltration of immune cells and the production of pro-inflammatory cytokines, thereby reducing the inflammation.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide has several advantages for lab experiments. The compound is highly selective for BTK and does not inhibit other kinases, which reduces the off-target effects. The compound has also shown good pharmacokinetic properties, which makes it suitable for in vivo studies. However, the compound has some limitations as well. The compound has poor solubility in water, which makes it difficult to use in some experiments. The compound also has some toxicity concerns, which need to be carefully evaluated before its use in humans.

Future Directions

N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide has several future directions for research. One of the potential applications of the compound is in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The compound has also shown promise in the treatment of autoimmune disorders such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). Further research is needed to evaluate the safety and efficacy of the compound in humans and to identify the optimal dose and treatment regimen. Additionally, the compound can be used as a tool compound to study the role of BTK in various diseases and to identify new therapeutic targets.

Synthesis Methods

The synthesis method of N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide involves the reaction of 2-methoxyphenylacetic acid with 4-(4-methylphenylsulfonyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired compound which can be purified by column chromatography.

Scientific Research Applications

N-(2-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to inhibit the activity of BTK, which plays a crucial role in the development and progression of these diseases.

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-16-7-9-17(10-8-16)28(25,26)23-13-11-22(12-14-23)15-20(24)21-18-5-3-4-6-19(18)27-2/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKOQXQPZJESFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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